1-Butyl-3-(2,4-difluorophenyl)urea
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Overview
Description
1-Butyl-3-(2,4-difluorophenyl)urea is an organic compound with the molecular formula C11H14F2N2O. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(2,4-difluorophenyl)urea can be synthesized through the reaction of 2,4-difluoroaniline with butyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine and is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(2,4-difluorophenyl)urea undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl urea derivatives.
Scientific Research Applications
1-Butyl-3-(2,4-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
- 1-Butyl-3-(2,5-difluorophenyl)urea
- 1-Butyl-3-(2-fluorophenyl)urea
- 1-Butyl-3-(4-fluorophenyl)urea
Comparison: 1-Butyl-3-(2,4-difluorophenyl)urea is unique due to the specific positioning of the fluorine atoms on the phenyl ring This positioning can influence the compound’s reactivity, biological activity, and physical properties
Properties
IUPAC Name |
1-butyl-3-(2,4-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-2-3-6-14-11(16)15-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYPMHXHUNNSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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